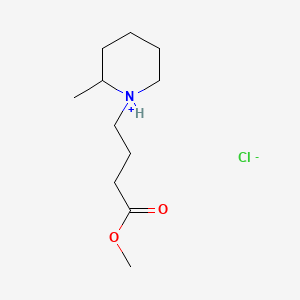

Methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride

Description

Properties

CAS No. |

63867-22-1 |

|---|---|

Molecular Formula |

C11H22ClNO2 |

Molecular Weight |

235.75 g/mol |

IUPAC Name |

methyl 4-(2-methylpiperidin-1-ium-1-yl)butanoate;chloride |

InChI |

InChI=1S/C11H21NO2.ClH/c1-10-6-3-4-8-12(10)9-5-7-11(13)14-2;/h10H,3-9H2,1-2H3;1H |

InChI Key |

VTKCJOAQSIVBSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC[NH+]1CCCC(=O)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Table 1. Esterification Parameters for Methyl Butyrate Preparation

| Parameter | Value/Range | Notes |

|---|---|---|

| Butyric acid to methanol ratio | 1:1.2 (molar parts) | Ensures excess methanol for complete esterification |

| Catalyst (sulfuric acid) | 0.5 parts | Added slowly to control reaction rate |

| Temperature | 65–75 °C | Controlled to optimize reaction kinetics |

| Reaction time | 3–8 hours | Longer time increases yield |

| Purification method | Multi-stage rectification | Includes soda-lime de-watering for water removal |

This method yields high-purity methyl butyrate, which can then be used as a building block in subsequent steps to introduce the gamma-(2-methylpiperidino) substituent.

Introduction of the Gamma-(2-Methylpiperidino) Group

The gamma-(2-methylpiperidino) substituent is introduced via nucleophilic substitution or amination reactions involving piperidine derivatives. Although specific protocols for methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride are scarce, analogous synthetic approaches involve:

- Starting Materials : Methyl butyrate or its activated derivatives (e.g., halides or esters).

- Amination Step : Reaction with 2-methylpiperidine under controlled conditions to substitute the gamma position.

- Reaction Conditions : Typically carried out in an inert solvent with controlled temperature to favor substitution without side reactions.

- Salt Formation : The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.

Crystallization and Polymorphic Considerations

Crystallization of the hydrochloride salt is critical for obtaining a stable, pure product suitable for pharmaceutical use. According to related patent US9289427B2, polymorphic forms and solvate states significantly affect the compound's properties:

- Polymorphs : Different crystalline forms can be obtained by varying solvents and crystallization conditions.

- Solvates : Solvent molecules such as water, methanol, or acetone may be incorporated into the crystal lattice, affecting stability.

- Characterization Techniques : X-ray diffraction, infrared spectroscopy, differential scanning calorimetry, and thermogravimetric analysis are used to characterize these forms.

Table 2. Characterization Techniques for Polymorphs and Solvates

| Technique | Purpose | Information Provided |

|---|---|---|

| X-Ray Diffraction (XRD) | Crystal structure analysis | Identifies polymorphs and solvates |

| Infrared Spectroscopy (IR) | Functional group and bonding environment | Confirms salt formation and solvation |

| Differential Scanning Calorimetry (DSC) | Thermal behavior and stability | Detects polymorphic transitions |

| Thermogravimetric Analysis (TGA) | Solvent content and decomposition profile | Quantifies solvate content |

The choice of crystallization solvent and conditions is tailored to obtain the desired polymorphic form with optimal pharmaceutical properties.

Summary of Preparation Workflow

| Step Number | Process Description | Key Parameters/Notes |

|---|---|---|

| 1 | Esterification of butyric acid with methanol | Catalyst: sulfuric acid; Temp: 65–75 °C; Time: 3–8 h |

| 2 | Purification of methyl butyrate | Multi-stage rectification; soda-lime drying |

| 3 | Amination with 2-methylpiperidine | Controlled substitution reaction in inert solvent |

| 4 | Formation of hydrochloride salt | Treatment with hydrochloric acid; crystallization |

| 5 | Characterization and polymorph selection | XRD, IR, DSC, TGA to ensure purity and stability |

Chemical Reactions Analysis

Types of Reactions

Methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Solubility and Stability

- Hydrochloride Salts : All compounds listed exhibit improved water solubility due to the hydrochloride salt form, which facilitates formulation for in vitro or in vivo studies .

- Chemical Stability : Piperidine derivatives with aromatic or heterocyclic substituents (e.g., oxazole in ) may display enhanced stability under physiological conditions compared to aliphatic esters like Compound A.

Pharmacological Potential

- CNS Activity : The 2-methylpiperidine group in Compound A and the halogenated aryl group in suggest affinity for CNS receptors (e.g., sigma or serotonin receptors). However, Compound A lacks halogen substituents, which in may enhance blood-brain barrier penetration.

Biological Activity

Methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride (also known as a piperidine derivative), has garnered attention in recent years for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Methyl-gamma-(2-methylpiperidino)butyrate is characterized by its piperidine ring structure, which is known to influence its interaction with biological systems. The compound's molecular formula is CHNO, and its hydrochloride salt form enhances solubility in aqueous environments, making it suitable for various pharmacological applications.

The biological activity of Methyl-gamma-(2-methylpiperidino)butyrate is primarily attributed to its interaction with neurotransmitter systems and modulation of receptor activities. Research indicates that compounds with similar structures often exhibit agonistic or antagonistic properties at various receptor sites, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes. Methyl-gamma-(2-methylpiperidino)butyrate may influence these pathways by acting as a ligand for specific GPCRs .

- Cyclic AMP (cAMP) Pathway : The compound may modulate cAMP levels, impacting cellular responses related to metabolism and growth. Studies on related beta-agonists have shown varying effects on cAMP synthesis, which could be extrapolated to understand the activity of this compound .

In Vitro Studies

In vitro studies have demonstrated the potential antiproliferative effects of Methyl-gamma-(2-methylpiperidino)butyrate on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 8.23 | |

| HeLa (Cervical Cancer) | 226 | |

| MCF-7 (Breast Cancer) | 0.64 |

These results indicate that the compound exhibits significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Anticancer Activity : A study evaluated the effects of Methyl-gamma-(2-methylpiperidino)butyrate on human lung carcinoma cells (A549). The compound demonstrated an IC50 value of 8.23 µM, indicating potent antiproliferative activity . Further mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.

- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of this compound suggest that it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl-gamma-(2-methylpiperidino)butyrate hydrochloride to ensure high yield and purity?

- Methodology : Utilize multi-step organic synthesis with intermediates such as piperidine derivatives. For example, coupling 2-methylpiperidine with a γ-butyrolactone derivative under acidic conditions, followed by hydrochloride salt formation. Purification via recrystallization or column chromatography is critical. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% purity threshold) and mass spectrometry (MS) .

- Troubleshooting : If side products form (e.g., due to incomplete lactone ring opening), adjust reaction stoichiometry or use catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack efficiency .

Q. What analytical techniques are recommended for structural confirmation of methyl-gamma-(2-methylpiperidino)butyrate hydrochloride?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for piperidine ring and butyrate chain assignments), Fourier-transform infrared spectroscopy (FTIR) for functional group verification (e.g., ester C=O at ~1740 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography may resolve stereochemistry if crystals are obtainable .

- Validation : Cross-reference spectral data with computational simulations (e.g., density functional theory, DFT) to validate peak assignments .

Q. How should batch-to-batch variability in research-grade samples be addressed?

- Methodology : Implement rigorous quality control (QC) protocols, including HPLC-MS for peptide content analysis, Karl Fischer titration for water content, and ion chromatography for chloride counterion quantification. For sensitive bioassays (e.g., receptor binding studies), request additional QC metrics (e.g., TFA removal <1% via lyophilization) to minimize variability .

- Data Interpretation : Use statistical tools like coefficient of variation (CV) to assess batch consistency. CV >10% warrants process re-evaluation .

Advanced Research Questions

Q. What experimental strategies are suitable for studying the compound's interaction with biological targets (e.g., neurotransmitter receptors)?

- Methodology : Employ radioligand binding assays (e.g., ³H-labeled ligands for affinity studies) or surface plasmon resonance (SPR) for real-time kinetic analysis. Molecular docking simulations can predict binding modes to receptors like GABAA or nicotinic acetylcholine receptors. Validate findings with mutagenesis studies to identify critical residues .

- Contradictions : If in vitro binding data conflicts with in vivo efficacy (e.g., poor CNS penetration), evaluate physicochemical properties (logP, pKa) to optimize blood-brain barrier permeability .

Q. How can metabolic stability and pharmacokinetic (PK) properties of the compound be assessed?

- Methodology : Conduct microsomal stability assays (human/rat liver microsomes) to measure half-life (t½) and intrinsic clearance. Use LC-MS/MS to quantify plasma concentrations in rodent PK studies. For tissue distribution, apply autoradiography or whole-body imaging .

- Challenges : If rapid metabolism is observed (e.g., ester hydrolysis), consider prodrug strategies or structural modifications (e.g., fluorination) to enhance stability .

Q. What approaches are recommended for resolving discrepancies in toxicity profiles between in vitro and in vivo models?

- Methodology : Perform comparative toxicogenomics (e.g., RNA-seq) to identify species-specific pathways. For acute toxicity, follow OECD Guideline 423 (acute oral toxicity) and measure biomarkers (e.g., ALT/AST for hepatotoxicity). Cross-validate in vitro cytotoxicity (e.g., HepG2 cells) with in vivo histopathology .

- Case Study : If in vitro assays show low cytotoxicity but in vivo studies reveal nephrotoxicity, investigate metabolite accumulation (e.g., via LC-MS-based metabolomics) .

Safety and Handling

Q. What safety protocols are critical for handling methyl-gamma-(2-methylpiperidino)butyrate hydrochloride in the laboratory?

- Guidelines : Use fume hoods for weighing and synthesis. Wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. In case of skin contact, wash immediately with water for 15 minutes and seek medical evaluation .

- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Dispose of waste per local regulations (e.g., EPA guidelines) .

Data Analysis and Reproducibility

Q. How can researchers address conflicting results in dose-response studies?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum batch). Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50. Validate outliers via orthogonal assays (e.g., electrophysiology for ion channel targets) .

- Documentation : Maintain detailed lab notebooks with raw data and metadata (e.g., instrument calibration logs) to trace discrepancies .

Advanced Applications

Q. What strategies are effective for exploring the compound's potential as a CNS drug candidate?

- Methodology : Conduct behavioral assays (e.g., Morris water maze for cognitive effects) in rodent models. Use PET/MRI imaging to assess target engagement. Evaluate blood-brain barrier penetration via in situ brain perfusion techniques .

- Optimization : If brain exposure is low, modify the structure to reduce polarity (e.g., replace ester with amide) while maintaining solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.